molecular formula C6H12O6 B12653063 beta-D-sorbofuranose CAS No. 42744-42-3

beta-D-sorbofuranose

Cat. No.: B12653063
CAS No.: 42744-42-3
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-JGWLITMVSA-N
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Description

Beta-D-sorbofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of sorbose, which means it has a five-membered ring structure. This compound is a stereoisomer of sorbose, specifically the beta anomer, which refers to the orientation of the hydroxyl group at the anomeric carbon. This compound is naturally occurring and can be found in various fruits and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-sorbofuranose can be synthesized through the isomerization of D-sorbose. The process involves the conversion of D-sorbose to its furanose form under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as an acid or an enzyme like isomerase, to facilitate the conversion.

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation process converts glucose into sorbose, which is then isomerized to this compound. This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-D-sorbofuranose can undergo oxidation reactions to form various products, such as sorbose acid. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reduction of this compound can yield sorbitol, a sugar alcohol. This reaction typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation can occur using acetic anhydride to form acetylated derivatives.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Acetic anhydride, acid catalysts.

Major Products Formed:

    Oxidation: Sorbose acid.

    Reduction: Sorbitol.

    Substitution: Acetylated sorbofuranose derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Beta-D-sorbofuranose has been investigated for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various pathogenic bacteria. For instance, a study isolated a disaccharide from Streptomyces sp. that showed growth inhibition against Xanthomonas spp., suggesting potential applications in agricultural biopesticides .

Vaccine Development
The compound is also being explored in the development of carbohydrate-based vaccines. A patent describes the synthesis of carbohydrate-glycolipid conjugates that utilize this compound as a building block for creating novel vaccine candidates . These vaccines aim to enhance immune responses against specific pathogens.

Biochemical Applications

Glycosylation Reactions
this compound serves as a substrate in glycosylation reactions, which are crucial for synthesizing glycosides and oligosaccharides. The ability to selectively modify this sugar enhances the efficiency of producing complex carbohydrates used in drug formulation and delivery systems .

Mutarotation Studies
Studies on the mutarotation kinetics of this compound reveal insights into its conformational dynamics. Advanced spectroscopic techniques like FTIR and Raman spectroscopy have been employed to analyze the kinetics of mutarotation, providing valuable data for understanding sugar behavior in biological systems .

Material Science

Biodegradable Polymers
In materials science, this compound is being investigated as a component in biodegradable polymer production. Its incorporation can enhance the mechanical properties and biodegradability of polymers, making them suitable for sustainable applications .

Case Studies

Application AreaStudy ReferenceFindings
Antibacterial Activity Disaccharide from Streptomyces sp. showed growth inhibition against Xanthomonas spp.
Vaccine Development Carbohydrate-glycolipid conjugates utilizing this compound enhance immune response.
Glycosylation Reactions Efficient synthesis of glycosides using this compound as substrate.
Mutarotation Studies Kinetic parameters obtained through FTIR and Raman spectroscopy provide insights into sugar dynamics.
Biodegradable Polymers This compound improves mechanical properties and biodegradability of polymers.

Mechanism of Action

The mechanism of action of beta-D-sorbofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, such as isomerases and oxidoreductases. These interactions facilitate various biochemical reactions, including isomerization, oxidation, and reduction, which are essential for cellular functions and energy production.

Comparison with Similar Compounds

    Alpha-D-sorbofuranose: Another anomer of sorbose with a different orientation of the hydroxyl group at the anomeric carbon.

    D-sorbopyranose: A pyranose form of sorbose with a six-membered ring structure.

    D-fructofuranose: A furanose form of fructose with similar structural features.

Uniqueness of Beta-D-sorbofuranose: this compound is unique due to its specific stereochemistry and ring structure, which influence its reactivity and interactions with biological molecules. Its beta configuration at the anomeric carbon distinguishes it from other anomers and contributes to its distinct chemical and biological properties.

Properties

CAS No.

42744-42-3

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

RFSUNEUAIZKAJO-JGWLITMVSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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